molecular formula C13H19NO3 B13551899 tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate

Cat. No.: B13551899
M. Wt: 237.29 g/mol
InChI Key: KIRUDMQHEPYQAD-UHFFFAOYSA-N
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Description

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate ( 2413904-11-5) is a high-purity chemical intermediate offered for research and development purposes . This compound, with a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol, features a carbamate group protected by a tert-butyl moiety (Boc group) and a phenolic hydroxyl group on its aromatic ring . This structure is characteristic of a protected aniline derivative, making it a valuable building block in synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries. While the specific biological mechanisms and primary research applications for this exact compound are not detailed in the available literature, compounds with similar structures are widely recognized as crucial intermediates in the synthesis of more complex molecules . The presence of both protected amine and phenolic hydroxyl groups provides two potential sites for further chemical modification, allowing researchers to incorporate this subunit into larger molecular frameworks. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-(2-ethyl-4-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-5-9-8-10(15)6-7-11(9)14-12(16)17-13(2,3)4/h6-8,15H,5H2,1-4H3,(H,14,16)

InChI Key

KIRUDMQHEPYQAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Carbamate Formation via Carbamoylation of Phenols

Method Overview:
The most common approach involves reacting phenolic compounds with carbamoylating agents such as di-tert-butyl dicarbonate ((Boc)₂O) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). This method effectively introduces the tert-butoxycarbonyl (Boc) protecting group onto phenolic hydroxyl groups, forming carbamates.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or other aprotic solvents
  • Catalyst: DMAP (0.02–0.1 equivalents)
  • Reagent: (Boc)₂O (1.1–1.5 equivalents)
  • Temperature: Typically at 0°C to room temperature
  • Duration: 2–4 hours, monitored via TLC

Reaction Mechanism:
The phenolate ion, generated in situ or from phenol, nucleophilically attacks the electrophilic carbon in (Boc)₂O, forming the carbamate linkage. The presence of DMAP accelerates the process by acting as a nucleophilic catalyst, enhancing the electrophilicity of (Boc)₂O.

Data Supporting Method:

  • The synthesis of tert-butyl (4-hydroxyphenyl)carbamate was achieved with a 97% yield, with characterization data showing a melting point of 145–146°C and characteristic NMR signals consistent with the carbamate structure (see source).

Synthesis of Substituted Phenyl Carbamates via Amidation

Method Overview:
Another approach involves coupling phenolic derivatives with substituted amines or carboxylic acids using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This method is suitable when the phenol is first converted into an amine or amino derivative, which then reacts with carboxylic acids to form carbamates.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or DMF
  • Reagents: EDCI, HOBt, and appropriate acids or amines
  • Temperature: Room temperature
  • Duration: 3–12 hours, monitored via TLC

Reaction Mechanism:
The carboxylic acid reacts with EDCI to form an active ester intermediate stabilized by HOBt, which then reacts with the amino group of the phenolic derivative to form the carbamate linkage.

Data Supporting Method:

  • The synthesis of various tert-butyl 2-(substituted benzamido) phenylcarbamates demonstrated high yields (up to 98%) and promising anti-inflammatory activity, confirming the efficiency of this coupling strategy (see source).

Nitration and Functionalization of Phenolic Precursors

Method Overview:
For specific substitutions, phenols undergo nitration followed by reduction or further functionalization to introduce ethyl groups or hydroxyl groups at desired positions before carbamate formation.

Reaction Conditions:

  • Nitration: Fuming nitric acid or nitrating mixtures at low temperatures (~0°C)
  • Reduction: Catalytic hydrogenation or chemical reduction of nitro groups
  • Subsequent steps: Coupling with carbamoylating agents

Reaction Mechanism:
Electrophilic aromatic substitution introduces nitro groups, which are then reduced to amino groups, enabling subsequent carbamate formation.

Data Supporting Method:

  • The regioselective nitration and subsequent functionalization of phenols have been well-documented, enabling precise substitution patterns necessary for the target compound (see source).

Recycle and Recovery of Boc Reagents

Method Overview:
An efficient method involves recovering excess (Boc)₂O after carbamate synthesis. The reaction mixture is cooled, and the residual Boc reagent is precipitated and recovered by filtration, reducing waste and cost.

Reaction Conditions:

  • Solvent: Tert-butyl methyl ether or similar
  • Temperature: Room temperature or below
  • Process: Filtration of precipitated Boc reagent

Data Supporting Method:

  • Recovery rates of up to 95% have been reported, with the recovered Boc reagent directly reused in subsequent syntheses, maintaining high purity and yield (see source).

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Carbamoylation with (Boc)₂O (Boc)₂O, DMAP 0°C to RT, 2–4 h High yield, straightforward Requires purification if impurities present
Coupling with Carboxylic Acids EDCI, HOBt, amines RT, 3–12 h Suitable for complex derivatives Sensitive to moisture, longer reaction times
Nitration & Functionalization HNO₃, reduction agents -10°C to 0°C Precise substitution pattern Multiple steps, potential regioisomer formation
Boc Reagent Recovery Tert-butyl methyl ether RT, filtration Cost-effective, eco-friendly Requires efficient filtration setup

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

Scientific Research Applications

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its action include the inhibition of enzyme activity and the modification of protein structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled reactivity during synthesis. Key structural analogs and their substituent effects include:

Table 1: Structural Comparison of Selected Carbamates
Compound Name Substituents Molecular Weight Key Structural Features
tert-Butyl (4-chlorophenethyl)carbamate 4-chlorophenethyl 255.74 Chlorine substituent enhances electrophilicity
tert-Butyl (2-chloro-4-nitrophenyl)carbamate 2-chloro-4-nitrophenyl Not specified Nitro group increases reactivity and polarity
tert-ButylN-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate 4-hydroxyphenyl carbamoyl Not specified Hydroxyl and carbamoyl groups improve hydrogen bonding
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxypropan-2-yl Not specified Biphenyl group enhances aromatic interactions

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, influencing reactivity in coupling reactions .
  • Hydroxyl groups enhance solubility in polar solvents and participation in hydrogen bonding .
  • Bulkier groups (e.g., tert-butyl) improve steric protection, reducing unintended side reactions .

Physical and Chemical Properties

Table 2: Comparative Properties
Compound Name Melting Point Solubility Stability
tert-Butyl (4-chlorophenethyl)carbamate Not reported Lipophilic Stable under ambient conditions
tert-Butyl (4-hydroxybutan-2-yl)carbamate Not reported Water-miscible Sensitive to strong acids/bases
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Not reported Polar solvents Hygroscopic; requires dry storage

Key Observations :

  • Hydrophilic substituents (e.g., PEG chains in ) increase water solubility.
  • Aromatic chlorination (e.g., ) enhances lipophilicity, favoring organic phase partitioning.
Carcinogenicity and Toxicity:
  • Ethyl carbamate is a known carcinogen, inducing hepatic carcinomas in rodents .
  • tert-Butyl carbamates show reduced toxicity due to steric hindrance, slowing metabolic activation .

Biological Activity

tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity through various studies, including enzyme inhibition, anti-inflammatory effects, and antioxidant properties.

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • Functional Groups : Hydroxyl, phenyl, and carbamate groups contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. Its structure allows for interactions through hydrogen bonding and π-π stacking with aromatic residues in proteins, enhancing its binding affinity to target enzymes.
  • Anti-inflammatory Effects :
    • In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate showed inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models, comparable to the standard drug indomethacin .
  • Antioxidant Properties :
    • The presence of hydroxyl groups contributes to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Enzyme Inhibition Studies

A study highlighted the interaction of this compound with various enzymes. The compound demonstrated a significant inhibitory effect on enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anti-inflammatory Activity

In a comparative study involving several newly synthesized compounds based on this carbamate derivative, researchers found that most exhibited promising anti-inflammatory activity within 9 to 12 hours post-administration. The study utilized the carrageenan-induced rat paw edema protocol for evaluation .

CompoundPercentage Inhibition (%)Standard Drug Comparison
154.239Indomethacin
239.021Indomethacin

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, showcasing its potential utility in preventing oxidative damage in cells.

The biological activity of this compound can be attributed to its ability to form strong interactions with target proteins:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonds with amino acid residues in enzymes.
  • π-π Interactions : The phenyl group enhances π-π stacking interactions, increasing binding affinity and specificity towards target sites.

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate in laboratory settings?

  • Methodology : Multi-step synthesis typically involves coupling the hydroxylphenyl moiety with tert-butyl carbamate under mild basic conditions. For example:

Protection : Use tert-butyl chloroformate in dichloromethane (DCM) with a base like triethylamine to protect the amine group (if present) .

Reaction Optimization : Control reaction temperature (0–25°C) and stoichiometry to minimize side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Deprotection : If required, use trifluoroacetic acid (TFA) in DCM to remove the tert-butyl group selectively .

  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2), and tert-butyl carbamate protons (δ 1.4–1.5 ppm) .
  • 13C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and aromatic carbons .
    • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected for C13H19NO3: 238.1443) .
    • X-ray Crystallography : For structural confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, ensuring R-factor < 0.05 .

Q. What safety protocols are critical when handling tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and light. Label containers with CAS number and hazard identifiers .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve low yields during the synthesis of tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate?

  • Troubleshooting :

  • Side Reactions : If carbamate hydrolysis occurs, reduce reaction time or replace protic solvents (e.g., water) with anhydrous DCM .
  • Impurity Profile : Analyze crude mixtures via LC-MS to identify byproducts (e.g., dimerization). Optimize purification using preparative HPLC with C18 columns .
    • Catalyst Screening : Test alternative bases (e.g., DMAP) or coupling agents (e.g., EDC/HOBt) to enhance reactivity .

Q. How should contradictory crystallographic data be addressed for this compound?

  • Data Reconciliation :

Cross-validate with NMR and IR to confirm functional groups.

Use SHELXD for phase refinement and SHELXL for least-squares optimization, adjusting thermal parameters (B-factors) to resolve disorder .

Compare with computational models (e.g., DFT-optimized structures) to validate bond lengths/angles .

Q. What computational strategies predict the reactivity of tert-Butyl (2-ethyl-4-hydroxyphenyl)carbamate in nucleophilic reactions?

  • Density Functional Theory (DFT) :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .
  • Simulate transition states for carbamate cleavage under acidic conditions (e.g., Gibbs free energy barriers using B3LYP/6-31G*) .
    • Molecular Dynamics (MD) : Model solvation effects in DCM or THF to predict reaction pathways .

Q. How to design biological activity assays for this compound?

  • In Vitro Testing :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Compare IC50 values with structurally similar carbamates .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitution) and correlate logP values with membrane permeability .

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